N-(2-Amino-ethyl)-N,N',N'-trimethyl-cyclohexane-1,4-diamine
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Overview
Description
N-(2-Amino-ethyl)-N,N’,N’-trimethyl-cyclohexane-1,4-diamine is an organic compound with a complex structure that includes a cyclohexane ring substituted with amino and trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-ethyl)-N,N’,N’-trimethyl-cyclohexane-1,4-diamine typically involves the reaction of cyclohexane-1,4-diamine with 2-bromoethylamine hydrobromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of cyclohexane-1,4-diamine attacks the bromoethylamine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-ethyl)-N,N’,N’-trimethyl-cyclohexane-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as N-(2-amino-ethyl)-N,N’,N’-trimethyl-cyclohexane-1,4-dione.
Reduction: Reduced derivatives such as N-(2-amino-ethyl)-N,N’,N’-trimethyl-cyclohexane-1,4-diamine hydrochloride.
Substitution: Substituted derivatives such as N-(2-amino-ethyl)-N,N’,N’-trimethyl-cyclohexane-1,4-diamine acetate.
Scientific Research Applications
N-(2-Amino-ethyl)-N,N’,N’-trimethyl-cyclohexane-1,4-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in protein binding studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N-(2-Amino-ethyl)-N,N’,N’-trimethyl-cyclohexane-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)piperazine: A similar compound with a piperazine ring instead of a cyclohexane ring.
Tris(2-aminoethyl)amine: Contains three aminoethyl groups attached to a central nitrogen atom.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: A silane compound with similar aminoethyl functionality.
Uniqueness
N-(2-Amino-ethyl)-N,N’,N’-trimethyl-cyclohexane-1,4-diamine is unique due to its cyclohexane ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications where specific spatial and electronic characteristics are required.
Properties
IUPAC Name |
4-N-(2-aminoethyl)-1-N,1-N,4-N-trimethylcyclohexane-1,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N3/c1-13(2)10-4-6-11(7-5-10)14(3)9-8-12/h10-11H,4-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSALKFYOWHZAIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)N(C)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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